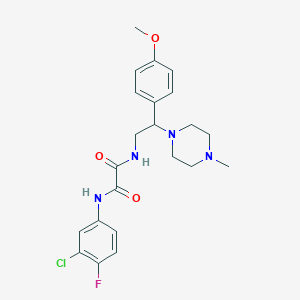
1-(4-氯苯基)-4-(4-(2-甲基-6-(三氟甲基)嘧啶-4-基)哌嗪-1-基)丁二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(4-Chlorophenyl)-4-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butane-1,4-dione" is a chemical entity with potential relevance in pharmaceutical and chemical research. Its structure suggests a complex synthesis pathway and a capacity for diverse chemical interactions, making it a subject of interest for detailed analysis.
Synthesis Analysis
The synthesis process of related compounds involves multiple steps, including chlorination, cyclization, and condensation reactions. For example, the preparation of buspirone hydrochloride, a compound with a somewhat similar structure, was achieved through a modified protocol offering mild reaction conditions, convenient operation, and high overall yield, which suggests potential approaches for synthesizing the target compound (Hu Luo et al., 2011).
Molecular Structure Analysis
Molecular structure characterization techniques such as X-ray Crystallography, FT-IR, 1H-NMR, 13C-NMR, and UV-Visible spectroscopy play a crucial role in elucidating the molecular configuration of complex compounds. For instance, the molecular structure of 1,5-Bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione was thoroughly analyzed, revealing important electronic properties and reactive sites (Arul Murugesan et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving compounds with pyrimidine, piperazine, and chlorophenyl groups can yield a variety of reaction products under different conditions. These reactions can include ring cleavage and formation of new chemical bonds, highlighting the reactivity and potential applications of the compound in various chemical syntheses (T. Kinoshita et al., 1989).
Physical Properties Analysis
The physical properties, including crystalline form, solubility, and melting point, are essential for understanding the applications and handling of the compound. Investigations into related compounds demonstrate the importance of crystallization conditions and solvent interactions in determining the physical characteristics of these complex molecules (Robin A Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties, such as reactivity towards electrophilic and nucleophilic attack, are pivotal for predicting the behavior of the compound in chemical reactions. Density Functional Theory (DFT) calculations and Fukui Function Analysis (FFA) can provide insights into the electronic structure and reactive sites of the molecule, aiding in the prediction of its reactivity and interaction with biological targets (Arul Murugesan et al., 2021).
科学研究应用
芳基哌嗪衍生物在临床应用中的作用
芳基哌嗪衍生物,如丁螺酮、奈法唑酮、曲唑酮、阿立哌唑、佩罗司朋和齐拉西酮,主要用于治疗抑郁症、精神病或焦虑症。这些化合物经历广泛的代谢,包括N-去烷基化生成1-芳基哌嗪,这些化合物展现出各种与5-羟色胺受体相关的效应。这些效应表明它们在治疗神经系统疾病中起着重要作用,突显了类似化合物在问题中的潜在应用领域 Caccia, 2007。
抗精神病和抗抑郁效果
卢拉西酮,一种新型苯并异噻唑类抗精神病药物,显示出独特的药效学特征,有助于治疗精神病和重性情感障碍,包括精神分裂症和双相抑郁症。类似卢拉西酮的化合物的结构-活性关系,涉及芳基哌嗪核心,突显了开发治疗情绪障碍和精神分裂症的潜力 Pompili et al., 2018。
神经保护和认知增强效果
血管紧张素IV及其类似物与多巴胺受体的相互作用表明芳基哌嗪衍生物在增强记忆和认知功能方面的作用。这些相互作用表明类似化合物在改善与神经系统疾病相关的认知缺陷方面具有潜在的治疗应用 Braszko, 2010。
抗分枝杆菌活性
含有哌嗪作为重要构建块的化合物,包括芳基哌嗪衍生物,已显示出对结核分枝杆菌,包括多药耐药菌株的显著抗分枝杆菌活性。这突显了利用类似化学结构开发新的抗结核分子的潜力 Girase et al., 2020。
属性
IUPAC Name |
1-(4-chlorophenyl)-4-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClF3N4O2/c1-13-25-17(20(22,23)24)12-18(26-13)27-8-10-28(11-9-27)19(30)7-6-16(29)14-2-4-15(21)5-3-14/h2-5,12H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDLMUQQWKSAHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CCC(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

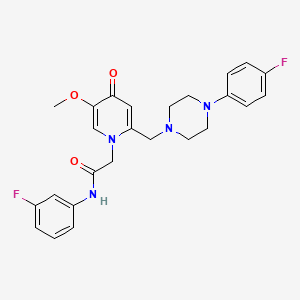
![(E)-N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2486227.png)
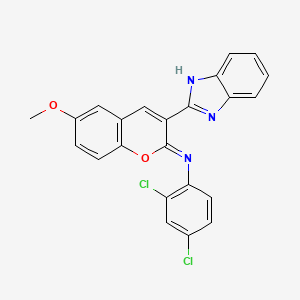
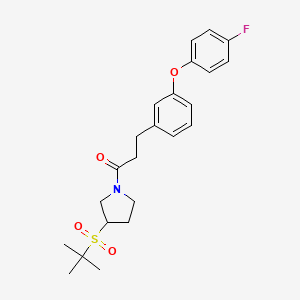
![N-isobutyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2486231.png)
![4-fluoro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2486232.png)
![N-(2-methoxy-5-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2486233.png)


![N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2486236.png)
![3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2486238.png)
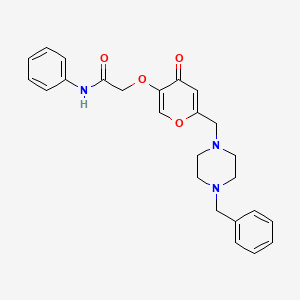
![5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486241.png)
